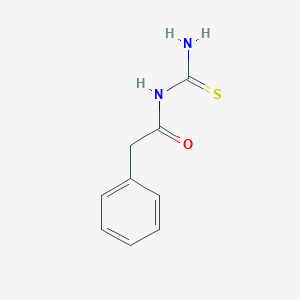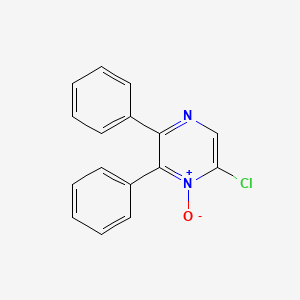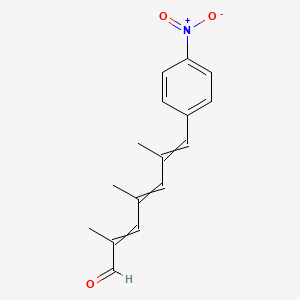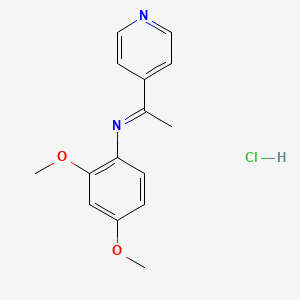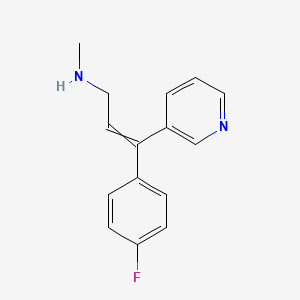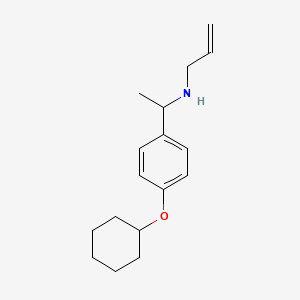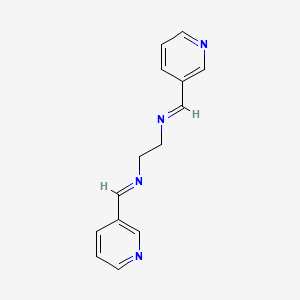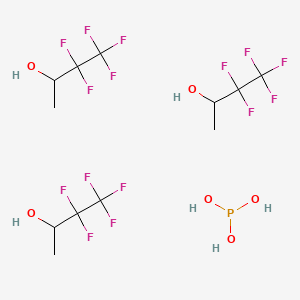
Phosphorous acid--3,3,4,4,4-pentafluorobutan-2-ol (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) is a chemical compound with the molecular formula C12H18F15O6P It is a combination of phosphorous acid and 3,3,4,4,4-pentafluorobutan-2-ol in a 1:3 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) involves the reaction of phosphorous acid with 3,3,4,4,4-pentafluorobutan-2-ol. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product .
Industrial Production Methods
On an industrial scale, phosphorous acid is prepared by the hydrolysis of phosphorus trichloride with water or steam:
PCl3+3H2O→HPO(OH)2+3HCl
This method is efficient and widely used in the production of phosphorous acid .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphoric acid, while reduction can produce various reduced phosphorous compounds .
Wissenschaftliche Forschungsanwendungen
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Wirkmechanismus
The mechanism of action of phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating various chemical transformations. It can also interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorous acid: A simpler compound with the formula H3PO3, used in various industrial applications.
3,3,4,4,4-Pentafluorobutan-2-one: A related compound with similar fluorinated butanol structure.
Uniqueness
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) is unique due to its combination of phosphorous acid and fluorinated butanol, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired .
Eigenschaften
CAS-Nummer |
79155-01-4 |
|---|---|
Molekularformel |
C12H18F15O6P |
Molekulargewicht |
574.22 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluorobutan-2-ol;phosphorous acid |
InChI |
InChI=1S/3C4H5F5O.H3O3P/c3*1-2(10)3(5,6)4(7,8)9;1-4(2)3/h3*2,10H,1H3;1-3H |
InChI-Schlüssel |
SLGRBXZKDLQPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(F)(F)F)(F)F)O.CC(C(C(F)(F)F)(F)F)O.CC(C(C(F)(F)F)(F)F)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


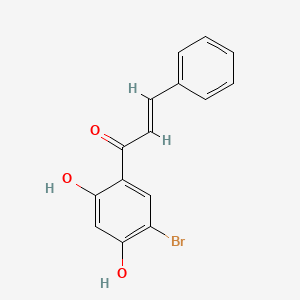
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)
